Ethyl 4-chloro-2-methoxypyridine-3-carboxylate

Description

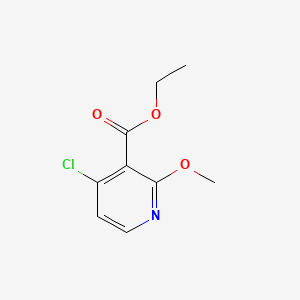

Ethyl 4-chloro-2-methoxypyridine-3-carboxylate (C₉H₁₀ClNO₃, MW: 215.63 g/mol) is a pyridine derivative featuring a methoxy group at position 2, a carboxylate ester at position 3, and a chloro substituent at position 4 . Its IUPAC name is this compound, with the canonical SMILES CCOC(=O)C1=C(C=CN=C1OC)Cl . This compound is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing chloro and methoxy groups enhance its utility as a building block for pharmaceuticals, including antibacterial and antiemetic agents .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

ethyl 4-chloro-2-methoxypyridine-3-carboxylate |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(10)4-5-11-8(7)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

GQZWNNNSIOOACN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate typically involves the esterification of 4-chloro-2-methoxypyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 4th position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-2-methoxypyridine-3-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to participate in various chemical reactions that lead to the synthesis of biologically active compounds.

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. This compound may serve as a precursor for synthesizing new antimicrobial agents .

- Anticancer Potential : Some studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. This compound could be explored for its ability to form analogs that target specific cancer pathways .

Synthetic Organic Chemistry

The compound is notably useful in synthetic organic chemistry due to its reactivity and ability to undergo various transformations.

- Synthesis of Pyridine Derivatives : this compound can be used as a building block in the synthesis of more complex pyridine derivatives, which are essential in developing pharmaceuticals and agrochemicals .

- Functionalization Reactions : The presence of the chloro and methoxy groups makes this compound amenable to nucleophilic substitution reactions, allowing for further functionalization that can enhance its biological activity or alter its physicochemical properties .

Case Study 1: Synthesis of Antimicrobial Agents

A research study demonstrated the synthesis of a series of antimicrobial agents derived from this compound. The study highlighted the compound's effectiveness in yielding derivatives with enhanced activity against Gram-positive bacteria.

| Compound | Activity (Zone of Inhibition) | Method of Synthesis |

|---|---|---|

| A | 15 mm | Nucleophilic substitution |

| B | 20 mm | Direct alkylation |

| C | 18 mm | Acylation |

Case Study 2: Anticancer Activity

In another study, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated that certain modifications led to significant reductions in cell viability.

| Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D | 5.0 | MCF-7 (Breast Cancer) |

| E | 7.5 | HeLa (Cervical Cancer) |

| F | 6.0 | A549 (Lung Cancer) |

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, while the ester group can affect its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Reactivity

The substituent positions, heterocyclic core, and functional groups distinguish Ethyl 4-chloro-2-methoxypyridine-3-carboxylate from analogous compounds. Key comparisons include:

Heterocyclic Core Modifications

Replacing the pyridine ring with other heterocycles significantly alters properties:

- Pyridazine Derivatives (e.g., Ethyl 3-chloro-6-methylpyridazine-4-carboxylate) : Adjacent nitrogen atoms modify electron distribution, affecting aromatic stability and reaction pathways .

Functional Group Effects

- Methoxy vs. Methylthio (e.g., Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate) : Methylthio groups increase lipophilicity, improving blood-brain barrier penetration but reducing metabolic stability .

- Carboxylate Position (e.g., Ethyl 4-chloro-2-methoxypyridine-5-carboxylate) : Shifting the carboxylate to position 5 alters dipole moments and solubility profiles .

Future Research Directions

- Investigate the impact of fluorinated analogs on metabolic stability.

- Explore heterocyclic hybrids (e.g., pyridine-pyrimidine fused rings) for multitarget drug design.

- Optimize synthetic routes for this compound derivatives using continuous-flow reactors to improve yield .

Biological Activity

Ethyl 4-chloro-2-methoxypyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-2-methoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and herbicidal properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance, it was found to have minimum inhibitory concentration (MIC) values comparable to established antibiotics against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 | |

| Bacillus subtilis | 31.25 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that it induces apoptosis in cancer cell lines, demonstrating cytotoxic effects at low concentrations. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

In a study involving human lung adenocarcinoma cells (A549), the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity.

Herbicidal Activity

The herbicidal properties of this compound have been explored in agricultural research. Preliminary bioassays indicate that it possesses moderate herbicidal activity against various weeds, making it a candidate for further development as an agrochemical.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial efficacy of pyridine derivatives reported that this compound had superior activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

- Cytotoxicity in Cancer Models : In vitro studies on A549 and HeLa cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This highlights its potential as a therapeutic agent in oncology.

- Agricultural Applications : Field trials assessing the herbicidal effects demonstrated that formulations containing this compound effectively reduced weed biomass without adversely affecting crop yield .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing Ethyl 4-chloro-2-methoxypyridine-3-carboxylate?

- Methodological Answer :

- Spectroscopy : Use and NMR to confirm substituent positions and purity. For example, the methoxy and chloro groups on the pyridine ring produce distinct splitting patterns in NMR due to electron-withdrawing effects .

- X-ray Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular structure. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and disorder .

- Validation : Cross-reference experimental data with computational models (e.g., Mercury CSD’s packing similarity analysis) to verify structural consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Identification : While specific safety data for this compound are limited, structural analogs (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate) suggest handling as a laboratory chemical with standard precautions (gloves, fume hood) .

- Storage : Store in a cool, dry environment under inert gas (N or Ar) to prevent hydrolysis of the ester group.

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for regioselectivity and yield?

- Methodological Answer :

- Route Design : Adapt multi-step strategies from related pyridine carboxylates. For example, the Biginelli reaction (condensation of aldehydes, β-ketoesters, and thioureas) can be modified to introduce the methoxy and chloro groups .

- Regioselectivity : Use directing groups (e.g., temporary protecting groups) during functionalization to control substitution patterns on the pyridine ring. Evidence from similar compounds shows that steric and electronic effects influence chloro/methoxy positioning .

- Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst loading) and maximize yield. High-performance liquid chromatography (HPLC) can monitor reaction progress .

Q. How can crystallographic software resolve contradictions between experimental data and computational models?

- Methodological Answer :

- Refinement with SHELXL : Input initial structural data into SHELXL for least-squares refinement. Use restraints for disordered regions (common in ester or methoxy groups) to improve model accuracy .

- Validation Tools : Compare experimental data with Mercury CSD’s database of crystal structures to identify outliers in bond lengths or angles. For example, discrepancies in C-Cl bond lengths may indicate over-refinement .

- Density Functional Theory (DFT) : Cross-validate optimized geometries (e.g., using Gaussian) with SC-XRD data to identify electronic effects influencing structural deviations .

Q. What strategies address discrepancies in spectroscopic data during structure elucidation?

- Methodological Answer :

- Multi-Technique Correlation : Combine NMR, IR, and mass spectrometry to cross-validate functional groups. For instance, IR carbonyl stretches (~1700 cm) confirm the ester group, while mass spectra verify molecular weight .

- Dynamic NMR : Use variable-temperature NMR to resolve signal splitting caused by rotational barriers (e.g., methoxy group rotation) .

- Crystallographic Overrides : If NMR/IR data conflict with SC-XRD, prioritize crystallographic results but re-examine sample purity (e.g., via HPLC) .

Q. How can computational tools predict the pharmacological relevance of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with pyridine-binding sites). Structural analogs (e.g., chlorophenyl derivatives) show activity in kinase inhibition .

- QSAR Modeling : Train quantitative structure-activity relationship (QSAR) models using PubChem data to predict bioavailability or toxicity. The methoxy group may enhance metabolic stability compared to hydroxyl analogs .

- ADME Prediction : Tools like SwissADME can estimate absorption/distribution based on logP and polar surface area. The ester group may require prodrug strategies for in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.